molecular formula C9H15N3 B13223269 2-(4-Methyl-1H-pyrazol-1-yl)piperidine

2-(4-Methyl-1H-pyrazol-1-yl)piperidine

Cat. No.: B13223269
M. Wt: 165.24 g/mol
InChI Key: KLARCPPKAQDORV-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1H-Pyrazol-1-yl)ethylpiperidine
  • 4-(4-Morpholinyl(phenyl)methyl)morpholine

Uniqueness

2-(4-Methyl-1H-pyrazol-1-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(4-methylpyrazol-1-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-8-6-11-12(7-8)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3

InChI Key

KLARCPPKAQDORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2CCCCN2

Origin of Product

United States

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